CCR5 Antagonist Potential: Differentiating Pharmacological Activity from Cytotoxic Analogs
Preliminary pharmacological screening indicates that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide acts as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the closest in-class analog, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide, has been profiled solely for cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM after 48 h), with no reported CCR5 activity . This divergence in biological readout underscores that the 4-fluorophenyl vs. m-tolyl side chain governs target engagement, making the 4-fluorophenyl derivative the appropriate choice for chemokine receptor-focused research programs.
| Evidence Dimension | Primary pharmacological activity / target engagement |
|---|---|
| Target Compound Data | CCR5 antagonist activity (preliminary screening); exact IC50 not publicly disclosed |
| Comparator Or Baseline | N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide: IC50 = 15 µM against MCF-7 breast cancer cells (cytotoxicity assay); no CCR5 activity reported |
| Quantified Difference | Qualitatively distinct pharmacological profile; 4-fluorophenyl derivative demonstrates CCR5 antagonism, m-tolyl analog does not |
| Conditions | CCR5 antagonism screening (details not published); MCF-7 cytotoxicity assay (48 h treatment) |
Why This Matters
For laboratories investigating CCR5-mediated pathways, the 4-fluorophenyl derivative is the only member of this compound series with demonstrated target engagement at this receptor, preventing wasted investment in analogs with irrelevant bioactivity.
- [1] Semantic Scholar. Zhang Huili author profile. Compound can be used as a CCR5 antagonist for treating CCR5-mediated diseases. Accessed 2026. View Source
